molecular formula C8H5N3 B8736473 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8736473
M. Wt: 143.15 g/mol
InChI Key: ROKBSFDEEAYHED-UHFFFAOYSA-N
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Patent
US07951810B2

Procedure details

5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (0.293 g, 2.05 mmol) and palladium hydroxide [20 weight percent (dry basis)] on carbon [moist] (0.0644 g, 0.0458 mmol) were stirred in ethanol (10 mL) under an atmosphere of hydrogen for 18 hours. The mixture was filtered through a pad of celite and concentrated to give the title compound as an orange solid (0.260 g, 86%).
Quantity
0.293 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[CH:10]=[N:9][CH:8]=[N:7][C:6]=2[NH:5][CH:4]=1)#[CH:2]>C(O)C.[OH-].[Pd+2].[OH-]>[CH2:1]([C:3]1[C:11]2[CH:10]=[N:9][CH:8]=[N:7][C:6]=2[NH:5][CH:4]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.293 g
Type
reactant
Smiles
C(#C)C1=CNC=2N=CN=CC21
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CNC=2N=CN=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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